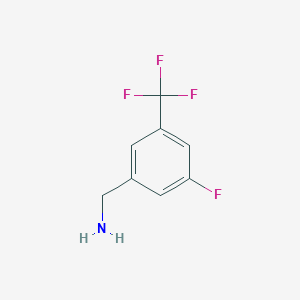

3-Fluor-5-(Trifluormethyl)benzylamin

Übersicht

Beschreibung

3-Fluoro-5-(trifluoromethyl)benzylamine is a chemical compound that is of significant interest in the field of medicinal chemistry and synthesis due to its trifluoromethyl group and fluorine atoms which can greatly influence the biological activity and physical properties of molecules. The presence of these fluorine atoms and the trifluoromethyl group can lead to unique intermolecular interactions and influence the molecular conformation and stability of the compounds in which they are incorporated .

Synthesis Analysis

The synthesis of compounds related to 3-Fluoro-5-(trifluoromethyl)benzylamine has been explored in various studies. For instance, a Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines has been reported, which is crucial for the introduction of fluorine atoms into the benzylamine scaffold. The use of N-fluoro-2,4,6-trimethylpyridinium triflate as the fluorine source and NMP as a promoter is essential for this reaction, indicating a method for the synthesis of fluorinated benzylamines . Additionally, the synthesis of a monosubstituted benzene-1,2-diamine building block from commercially available 3,5-bis(trifluoromethyl)benzylamine demonstrates the potential for creating derivatives of this compound .

Molecular Structure Analysis

The molecular and crystal structures of trifluoromethylated compounds have been investigated to understand the role of weak intermolecular interactions involving organic fluorine. These studies have shown that the molecular conformation and packing characteristics are influenced by a variety of intermolecular interactions, including hydrogen bonds and the "fluorous effect," which is characterized by C(sp3)–F...F–C(sp3) contacts in the crystalline lattice. The presence of a trifluoromethyl group on the phenyl ring can lead to variations in conformational flexibility and is associated with rotational disorder in some crystalline solids .

Chemical Reactions Analysis

The reactivity of trifluoromethyl groups in chemical reactions has been explored, particularly in the context of trifluoromethylation reactions. For example, fluoroform-derived CuCF3 has been used to trifluoromethylate aryl and heteroaryl halides, demonstrating high reactivity and chemoselectivity. This method allows for the introduction of trifluoromethyl groups into a wide range of aromatic compounds without the formation of side products, which is beneficial for the synthesis of trifluoromethylated products on a larger scale .

Physical and Chemical Properties Analysis

The introduction of fluorine atoms and trifluoromethyl groups into aromatic compounds has a profound effect on their physical and chemical properties. For instance, soluble fluoro-polyimides derived from a fluorine-containing aromatic diamine exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability. These properties are attributed to the presence of trifluoromethyl groups and the overall molecular architecture of the compounds . The unique properties imparted by the trifluoromethyl and fluorine groups make compounds like 3-Fluoro-5-(trifluoromethyl)benzylamine valuable in the development of materials with specific performance characteristics.

Wissenschaftliche Forschungsanwendungen

Pharmakologie

In der Pharmakologie wird 3-Fluor-5-(Trifluormethyl)benzylamin als Baustein für die Synthese verschiedener pharmazeutischer Verbindungen verwendet. Seine fluorierte Struktur ist besonders wertvoll aufgrund der einzigartigen Eigenschaften, die Fluoratome Pharmazeutika verleihen, wie z. B. erhöhte Lipophilie, Stabilität und Bioverfügbarkeit . Diese Verbindung kann verwendet werden, um Trityl-basierte Pro-Tags zu erstellen, die Schutzgruppen sind, die in der Peptidsynthese verwendet werden .

Materialwissenschaft

Als fluoriertes Arylamin dient diese Verbindung als Vorläufer bei der Entwicklung fortschrittlicher Materialien. Seine Einarbeitung in Polymere und Beschichtungen kann deren thermische Stabilität und chemische Beständigkeit verbessern. Insbesondere die Trifluormethylgruppe ist dafür bekannt, diese Eigenschaften zu verleihen .

Chemische Synthese

This compound: wird in der organischen Synthese als Zwischenprodukt für die Herstellung komplexerer Moleküle eingesetzt. Es wurde bei der Synthese von 6-substituierten Purinen verwendet, die bei der Entwicklung von Medikamenten und Agrochemikalien eine wichtige Rolle spielen .

Landwirtschaft

Obwohl spezifische Anwendungen in der Landwirtschaft nicht direkt zitiert werden, lassen die Eigenschaften von This compound auf mögliche Anwendungen bei der Synthese von Agrochemikalien schließen. Fluorierte Verbindungen spielen oft eine Rolle bei der Entwicklung von Herbiziden und Pestiziden aufgrund ihrer verstärkten biologischen Aktivität .

Analytische Chemie

In der analytischen Chemie können fluorierte Verbindungen wie This compound als Standards oder Reagenzien verwendet werden. Ihre eindeutigen spektroskopischen Eigenschaften ermöglichen eine präzise Detektion und Quantifizierung in verschiedenen analytischen Verfahren .

Umweltwissenschaften

Die Rolle von This compound in den Umweltwissenschaften könnte seine Verwendung als Tracer oder Referenzverbindung im Umweltmonitoring beinhalten. Die Stabilität und Nachweisbarkeit fluorierter Verbindungen machen sie für die Verfolgung von Umweltverschmutzung und die Untersuchung von Umweltprozessen geeignet .

Safety and Hazards

3-Fluoro-5-(trifluoromethyl)benzylamine is classified as a flammable liquid (Category 4), H227. It can cause severe skin burns and eye damage (Skin corrosion Category 1B, H314; Serious eye damage Category 1, H318) . It is advised to keep away from heat/sparks/open flames/hot surfaces, and to wear protective gloves/clothing/eye protection/face protection .

Wirkmechanismus

Target of Action

It is known to be an aryl fluorinated building block , which suggests it may interact with a variety of biological targets.

Mode of Action

3-Fluoro-5-(trifluoromethyl)benzylamine may be employed as an amine to generate different trityl-based pro-tags, by treating with activated carboxyl group-containing trityl synthons . This suggests that the compound could interact with its targets through the formation of covalent bonds, leading to changes in the structure and function of the target molecules.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Fluoro-5-(trifluoromethyl)benzylamine. For instance, it is known to be combustible and forms explosive mixtures with air on intense heating . It is also heavier than air, which means it may accumulate in confined spaces, particularly at or below ground level . These factors should be taken into consideration when handling and storing the compound.

Eigenschaften

IUPAC Name |

[3-fluoro-5-(trifluoromethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4N/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3H,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHUUMWSWNPEMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369836 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

150517-77-4 | |

| Record name | 3-Fluoro-5-(trifluoromethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150517-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-5-(trifluoromethyl)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-5-(trifluoromethyl)benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2R,4S,5R)-2,4-diethoxybicyclo[3.1.0]hexane](/img/structure/B121435.png)

![2-(Pentan-2-yl)-1H-benzo[d]imidazole](/img/structure/B121442.png)

![2,2-Dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B121445.png)

![5-[(2S)-2-Aminopropyl]-2-methoxybenzenesulfonamide;hydrochloride](/img/structure/B121453.png)